(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone
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Overview
Description
(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, using specialized equipment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone include:
- (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanol
- (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-5-4-14(11-20-15)17(22)21-9-6-13(7-10-21)12-23-16-3-1-2-8-19-16/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOVLOSLEAWSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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